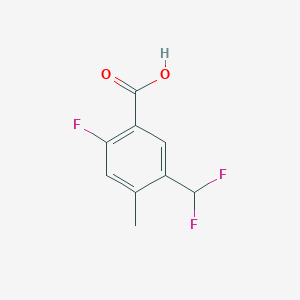
5-(Difluoromethyl)-2-fluoro-4-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Difluoromethyl)-2-fluoro-4-methylbenzoic acid is an organic compound characterized by the presence of difluoromethyl, fluoro, and methyl groups attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the metal-mediated stepwise difluoromethylation, where difluoromethyl radicals are generated and added to the aromatic ring . This process often employs reagents such as difluoromethyl sulfonyl compounds and nickel catalysts under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of non-ozone depleting difluorocarbene reagents has streamlined access to such molecules, making the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Difluoromethyl)-2-fluoro-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce halogenated or nitrated derivatives .
Wissenschaftliche Forschungsanwendungen
5-(Difluoromethyl)-2-fluoro-4-methylbenzoic acid has several applications in scientific research:
Wirkmechanismus
The mechanism by which 5-(Difluoromethyl)-2-fluoro-4-methylbenzoic acid exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. This interaction often involves the formation of hydrogen bonds or other non-covalent interactions, stabilizing the compound within the active site of the target molecule .
Vergleich Mit ähnlichen Verbindungen
- 4-(Difluoromethyl)-2-fluorobenzoic acid
- 2-(Difluoromethyl)-4-fluorobenzoic acid
- 5-(Trifluoromethyl)-2-fluoro-4-methylbenzoic acid
Comparison: 5-(Difluoromethyl)-2-fluoro-4-methylbenzoic acid is unique due to the specific positioning of the difluoromethyl, fluoro, and methyl groups on the benzoic acid core. This unique arrangement can influence the compound’s reactivity, stability, and binding affinity compared to its analogs. For instance, the presence of the difluoromethyl group can enhance lipophilicity and permeability, making it more suitable for certain applications .
Eigenschaften
IUPAC Name |
5-(difluoromethyl)-2-fluoro-4-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-4-2-7(10)6(9(13)14)3-5(4)8(11)12/h2-3,8H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKBLCOYOFQTDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)F)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
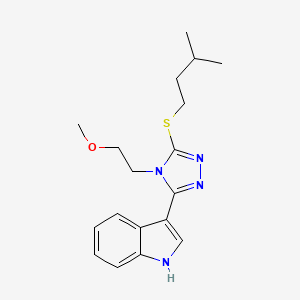
![N-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]acetamide](/img/structure/B2679333.png)
![2-{[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B2679335.png)
![3-(4-chlorophenyl)-1,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2679336.png)
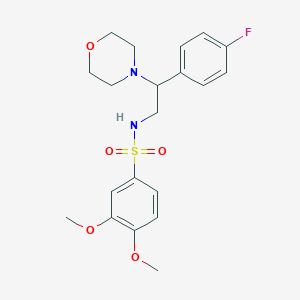
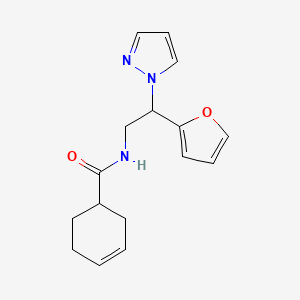
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-nitro-1H-indazole](/img/structure/B2679340.png)
![Bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester](/img/structure/B2679342.png)
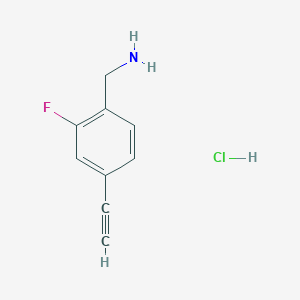
![3-{Octahydrocyclopenta[c]pyrrol-2-yl}-1-(oxolane-2-carbonyl)azetidine](/img/structure/B2679347.png)
![2-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B2679348.png)
![(2E)-3-{4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2-CYANO-N-(4-ACETAMIDOPHENYL)PROP-2-ENAMIDE](/img/structure/B2679351.png)
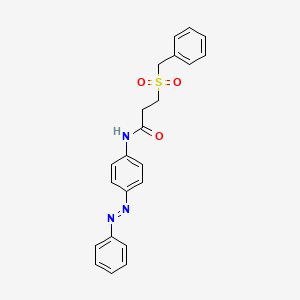
![2-Chloro-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,3-thiazole](/img/structure/B2679354.png)
